4'-(2-Butoxyethoxy)-2',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
4’-(2-Butoxyethoxy)-2’,5’-dimethyl[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a butoxyethoxy group and two methyl groups attached to the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-Butoxyethoxy)-2’,5’-dimethyl[1,1’-biphenyl]-4-carboxylic acid typically involves the reaction of 2’,5’-dimethyl[1,1’-biphenyl]-4-carboxylic acid with 2-butoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4’-(2-Butoxyethoxy)-2’,5’-dimethyl[1,1’-biphenyl]-4-carboxylic acid may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4’-(2-Butoxyethoxy)-2’,5’-dimethyl[1,1’-biphenyl]-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxyethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
4’-(2-Butoxyethoxy)-2’,5’-dimethyl[1,1’-biphenyl]-4-carboxylic acid is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4’-(2-Butoxyethoxy)-2’,5’-dimethyl[1,1’-biphenyl]-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Butoxyethanol: A related compound with similar butoxyethoxy group but different overall structure.
4-Aminobiphenyl: Another biphenyl derivative with an amino group instead of a carboxylic acid group.
Uniqueness
4’-(2-Butoxyethoxy)-2’,5’-dimethyl[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both butoxyethoxy and dimethyl groups on the biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications where these properties are desired.
Properties
CAS No. |
920269-85-8 |
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Molecular Formula |
C21H26O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-[4-(2-butoxyethoxy)-2,5-dimethylphenyl]benzoic acid |
InChI |
InChI=1S/C21H26O4/c1-4-5-10-24-11-12-25-20-14-15(2)19(13-16(20)3)17-6-8-18(9-7-17)21(22)23/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,22,23) |
InChI Key |
NQETXGPFDKYFOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC1=CC(=C(C=C1C)C2=CC=C(C=C2)C(=O)O)C |
Origin of Product |
United States |
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